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molecular formula C7H7BrO B185452 4-Bromo-2-methylphenol CAS No. 2362-12-1

4-Bromo-2-methylphenol

Cat. No. B185452
M. Wt: 187.03 g/mol
InChI Key: IWJGMJHAIUBWKT-UHFFFAOYSA-N
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Patent
US06388146B1

Procedure details

First, 70 ml of water, 25 ml of concentrated sulfuric acid, and 25.0 g of 4-bromo-2-methylaniline were put in a 500 ml flask. After 60 g of ice was added, 30 ml of water containing 10.9 g of sodium nitrite dissolved therein was dropped in 25 minutes keeping the temperature at 5° C. or less. Another 100 ml of water, 100 g of ice, and 1 g of urea were added and the resultant mixture was left for 30 minutes. Then, 50 g of anhydrous sodium sulfate, 70 ml of concentrated sulfuric acid, and 33 ml of water were put in a 500 ml flask provided with a distiller, and heated to a temperature of 130° C. to 135° C. The former reaction solution was dropped into the resultant mixture, and phenol generating was distilled together with steam. Ether was added to the distilled solution for extraction. The resultant ether layer was washed with water and a sodium hydrogencarbonate aqueous solution. A 10% sodium hydroxide aqueous solution was further added for extraction. Then, 35 ml of concentrated hydrochloric acid was added to the resultant sodium hydroxide aqueous solution to acidify the solution, and ether was added for extraction. The resultant ether layer was washed with water and dried with anhydrous sodium sulfate. The solvent was then distilled off under decompression. The residue was distilled (b.p.: 135° C. to 139° C./8 mmHg) to obtain 17.48 g (Y: 69.7%) of 4-bromo-2-methylphenol. The purity of the resultant compound was 98.8% as measured by GC.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
50 g
Type
reactant
Reaction Step Seven
Quantity
70 mL
Type
reactant
Reaction Step Seven
Name
Quantity
33 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:13]=[CH:12][C:10](N)=[C:9]([CH3:14])[CH:8]=1.N([O-])=[O:16].[Na+].NC(N)=O.S([O-])([O-])(=O)=O.[Na+].[Na+].C1(O)C=CC=CC=1>O>[Br:6][C:7]1[CH:13]=[CH:12][C:10]([OH:16])=[C:9]([CH3:14])[CH:8]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)C
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Five
Name
ice
Quantity
60 g
Type
reactant
Smiles
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
50 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
33 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
therein was dropped in 25 minutes
Duration
25 min
CUSTOM
Type
CUSTOM
Details
at 5° C. or less
CUSTOM
Type
CUSTOM
Details
provided with a distiller
TEMPERATURE
Type
TEMPERATURE
Details
heated to a temperature of 130° C. to 135° C
DISTILLATION
Type
DISTILLATION
Details
was distilled together with steam
ADDITION
Type
ADDITION
Details
Ether was added to the distilled solution for extraction
WASH
Type
WASH
Details
The resultant ether layer was washed with water
ADDITION
Type
ADDITION
Details
A 10% sodium hydroxide aqueous solution was further added for extraction
ADDITION
Type
ADDITION
Details
Then, 35 ml of concentrated hydrochloric acid was added to the resultant sodium hydroxide aqueous solution
ADDITION
Type
ADDITION
Details
was added for extraction
WASH
Type
WASH
Details
The resultant ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under decompression
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled (b.p.: 135° C. to 139° C./8 mmHg)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.48 g
YIELD: PERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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